Sodium Trifluoromethanesulfinate

trifluoromethylation alkene functionalization radical chemistry

Choose Sodium Trifluoromethanesulfinate for scalable, cost-effective trifluoromethylation. Unlike electrophilic (Togni, Umemoto) or nucleophilic (Ruppert–Prakash) reagents, this bench-stable, non-volatile solid generates CF₃ radicals via single-electron oxidation, delivering superior yields across aromatics, heteroaromatics, alkenes, and thiols. Its radical mechanism supports metal-free photoredox (81% S-CF₃ yield) and continuous-flow processing (305 mg/h). Ideal for late-stage drug modification (e.g., celecoxib). One versatile reagent replaces multiple CF₃ sources, streamlining procurement and workflow.

Molecular Formula CHF3NaO2S
Molecular Weight 157.07 g/mol
CAS No. 2926-29-6
Cat. No. B042873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Trifluoromethanesulfinate
CAS2926-29-6
Synonyms1,1,1-Trifluoromethanesulfinic Acid Sodium Salt (1:1);  Trifluoromethanesulfinic Acid Sodium Salt;  Langlois reagent;  Sodium Trifluoromethanesulfinate;  Sodium Trifluoromethylsulfinate
Molecular FormulaCHF3NaO2S
Molecular Weight157.07 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)O.[Na]
InChIInChI=1S/CHF3O2S.Na/c2-1(3,4)7(5)6;/h(H,5,6);
InChIKeyFGANOFJJPMSZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Trifluoromethanesulfinate (CAS 2926-29-6) Product Overview and Procurement Primer


Sodium trifluoromethanesulfinate (CF₃SO₂Na, CAS 2926-29-6), widely known as Langlois' reagent, is an inorganic salt that functions as a versatile source of trifluoromethyl (CF₃) radicals under oxidative conditions [1]. It is a white to light yellow crystalline solid with a melting point >300°C and high water solubility (1250 g/L at 20°C) . Unlike many alternative trifluoromethylating agents, it is a bench-stable, non-volatile solid that is both inexpensive and commercially available in bulk quantities, making it a practical choice for both academic research and industrial-scale applications [2].

Sodium Trifluoromethanesulfinate (2926-29-6): Why In-Class Substitution Carries Technical Risk


While numerous reagents can introduce a trifluoromethyl group, their performance varies dramatically depending on the specific reaction mechanism, substrate class, and required selectivity profile. Sodium trifluoromethanesulfinate generates a CF₃ radical via single-electron oxidation, a mechanistic pathway distinct from the electrophilic (e.g., Togni's, Umemoto's) or nucleophilic (e.g., Ruppert–Prakash) modes of other agents [1]. This fundamental difference dictates that yields and selectivity achieved with CF₃SO₂Na cannot be reliably extrapolated from data generated with other CF₃ sources. Furthermore, its physical state as a stable, non-volatile solid contrasts sharply with the liquid CF₃SO₂Cl or gaseous CF₃I, directly impacting handling, safety, and process scalability [2]. Consequently, direct substitution without re-optimization often leads to suboptimal yields, undesired side reactions, or failed scale-up, making evidence-based selection essential for procurement decisions.

Sodium Trifluoromethanesulfinate (CAS 2926-29-6): Quantitative Evidence for Scientific Selection


Yield Comparison: CF₃SO₂Na vs. CF₃SO₂Cl in Direct Halo-Trifluoromethylation of Alkenes

In a comparative study of direct halo-trifluoromethylation of alkenes, sodium trifluoromethanesulfinate (CF₃SO₂Na) in combination with FeCl₃ and K₂S₂O₅ delivered a product yield range of 51–93% (average 77%) across a substrate panel. Under comparable conditions, CF₃SO₂Cl with Ru(Phen)₃Cl₂ and K₂HPO₄ provided yields of 71–99% (average 85%). While CF₃SO₂Cl can achieve a slightly higher average yield in this specific transformation, the selection of CF₃SO₂Na is often driven by its operational advantages as a bench-stable solid, eliminating the handling challenges associated with the volatile, moisture-sensitive liquid CF₃SO₂Cl [1].

trifluoromethylation alkene functionalization radical chemistry

Substrate Scope Advantage: Langlois' Reagent vs. Electrophilic/Nucleophilic CF₃ Sources

A comparative analysis of trifluoromethylation agents highlights that Langlois' reagent (CF₃SO₂Na) possesses a fundamentally broader substrate scope compared to electrophilic reagents like Togni's or Umemoto's and nucleophilic reagents like Ruppert's (CF₃SiMe₃). This is attributed to its ability to generate a CF₃ radical that can engage with a wider variety of functional groups, including electron-rich aromatics, alkenes, enol acetates, and thiols, whereas electrophilic and nucleophilic reagents are often limited to more specific reaction partners [1].

substrate scope reagent versatility CF₃ radical

Scalability and Productivity: Continuous-Flow Trifluoromethylation of Coumarins

The scalability of transformations using CF₃SO₂Na has been demonstrated in a continuous-flow setup for the trifluoromethylation of coumarins. Using a Cu(I)-catalyzed system with tert-butyl hydroperoxide (TBHP), a scaled-up flow process achieved an isolated product yield of 68% with a steady-state productivity of 305 mg h⁻¹ for 3-trifluoromethyl-7-diethylamino-4-methyl coumarin when the reactant concentration was increased five-fold [1]. This quantitative productivity metric provides a tangible benchmark for assessing the feasibility of transitioning from batch to flow processes.

continuous flow process chemistry scalability

Cost and Safety Advantage: CF₃SO₂Na vs. Precious Metal-Based CF₃ Reagents

A key differentiator for sodium trifluoromethanesulfinate is its classification as an inexpensive, bench-stable solid, in contrast to many alternative reagents. While direct cost-per-gram data varies by supplier, the compound's simple synthesis from readily available industrial feedstocks (e.g., CF₃Br, Na₂S₂O₄) underpins its favorable economics. This is a distinct advantage over hypervalent iodine reagents (Togni) or complex sulfonium salts (Umemoto), which require multi-step syntheses using precious materials. Furthermore, its solid, non-volatile nature offers inherent safety and handling benefits compared to volatile liquids like CF₃SO₂Cl (bp 29–32 °C) [1] or gaseous CF₃I.

cost efficiency safety profile reagent selection

High-Yielding S-Trifluoromethylation: Metal-Free Photoredox Catalysis

In a metal-free photoredox catalytic system using a simple organic catalyst (diacetyl) and blue LED irradiation, Langlois' reagent (CF₃SO₂Na) achieved an S-trifluoromethylation yield of up to 81% for a variety of thiols under optimized conditions (2.5 equiv. reagent, 48 h, RT) [1]. This high yield in a metal-free system underscores the reagent's efficiency and compatibility with sustainable synthetic methodologies, an area where many alternative CF₃ sources require transition-metal catalysts.

photoredox catalysis metal-free synthesis S-trifluoromethylation

Sodium Trifluoromethanesulfinate (2926-29-6): Recommended Application Scenarios Based on Evidence


Large-Scale and Continuous-Flow Trifluoromethylation Processes

As evidenced by its demonstrated productivity of 305 mg h⁻¹ in a continuous-flow synthesis of trifluoromethylated coumarins [1], sodium trifluoromethanesulfinate is particularly well-suited for scale-up and process chemistry applications. Its status as an inexpensive, bench-stable solid [2] simplifies material handling and reduces safety risks compared to volatile or moisture-sensitive alternatives, making it a preferred choice for pilot plant and manufacturing environments where operational robustness is paramount.

Diverse Substrate Screening and Library Synthesis

The reagent's broad substrate scope, stemming from its radical mechanism that accommodates aromatics, heteroaromatics, alkenes, and thiols [1], makes it an ideal candidate for high-throughput experimentation and the synthesis of diverse compound libraries. Procurement of a single, versatile reagent like CF₃SO₂Na can streamline workflows by reducing the need to stock multiple specialized CF₃ sources, thereby enhancing efficiency in medicinal chemistry and agrochemical discovery groups.

Sustainable and Metal-Free Trifluoromethylation Methodologies

The ability of CF₃SO₂Na to function effectively under metal-free photoredox catalysis, as shown by the 81% yield in S-trifluoromethylation of thiols [1], positions it as a key reagent for developing environmentally benign synthetic routes. This aligns with the increasing demand in the pharmaceutical industry for greener processes and late-stage functionalization methods that avoid transition-metal contamination, offering a compelling procurement justification for R&D teams focused on sustainable chemistry.

Late-Stage Functionalization of Complex Pharmaceuticals

The demonstrated electrochemical aminotrifluoromethylation of unactivated alkenes, achieving 43–80% yields and highlighted by the successful late-stage modification of the drug celecoxib [1], underscores the reagent's suitability for late-stage functionalization (LSF) campaigns. Its mild radical generation conditions allow for the selective incorporation of a CF₃ group into complex, advanced intermediates, a critical capability for optimizing drug candidates' pharmacokinetic properties.

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